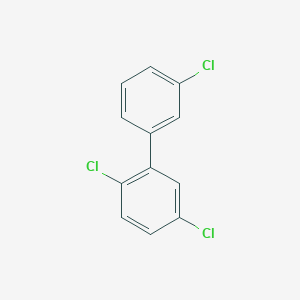
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a cycloheptane ring, and an ester linkage with (E)-2-butenedioate, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate typically involves a multi-step process. One common method includes the esterification of cycloheptaneacetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then reacted with (E)-2-butenedioic acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Cycloheptaneacetic acid derivatives.
Reduction: 2-(Dimethylamino)ethyl cycloheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological molecules. The ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The cycloheptane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylamino group but differs in the ester linkage and overall structure.
Cycloheptaneacetic acid derivatives: Similar in the cycloheptane ring but lack the dimethylamino group.
(E)-2-Butenedioic acid esters: Contain the (E)-2-butenedioate moiety but differ in the attached functional groups.
Uniqueness
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate is unique due to its combination of a dimethylamino group, a cycloheptane ring, and an (E)-2-butenedioate ester linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
129320-13-4 |
|---|---|
分子式 |
C13H25NO2.C4H4O4 |
分子量 |
343.4 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
手性 SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
同义词 |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



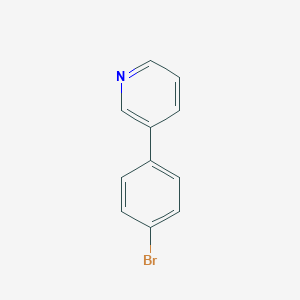
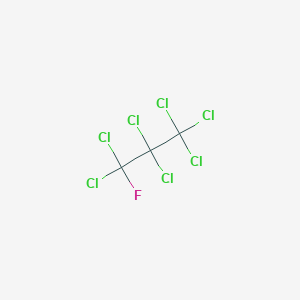
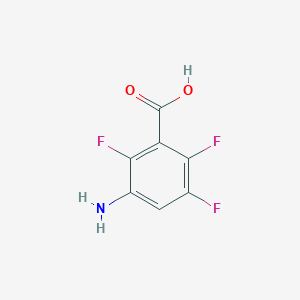
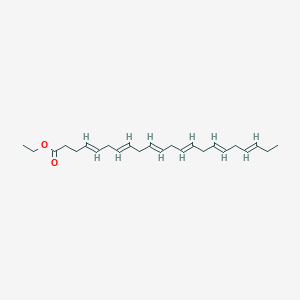
![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
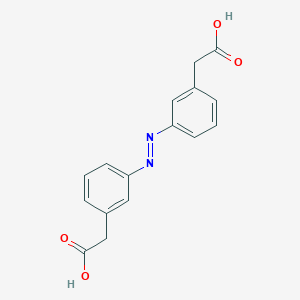
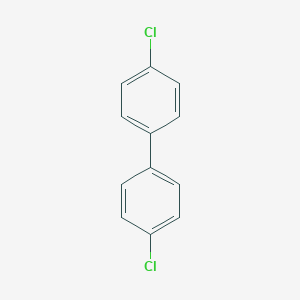
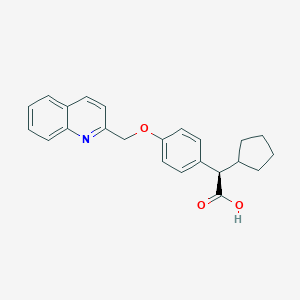

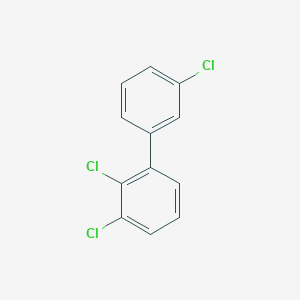
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
